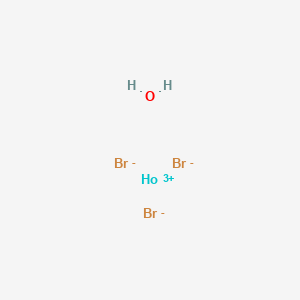
Holmium(III) bromide hydrate
Vue d'ensemble
Description
Holmium(III) bromide hydrate is a rare earth bromide material . It is highly water-soluble and is used in applications compatible with bromides and lower (acidic) pH . It has been used in artificial crystals and semiconductors .
Synthesis Analysis
Holmium(III) bromide is formed as a result of the reaction: 2 Ho (s) + 3 Br2 (g) → 2 HoBr3 (s) . It serves as a precursor for synthesizing Single-Molecule Magnets (SMMs) with specific magnetic functionalities.Molecular Structure Analysis
The molecular formula of this compound is HoBr3 · xH2O . The molecular weight on an anhydrous basis is 404.64 .Chemical Reactions Analysis
Holmium(III) bromide reacts with strong oxidizing agents . When involved in a fire, holmium bromide may release hydrogen bromide, and metal oxide fumes .Physical and Chemical Properties Analysis
This compound appears as powder and chunks . It has a melting point of 914 °C . It is soluble in water and is hygroscopic .Applications De Recherche Scientifique
Dual-Modal Bioimaging
A notable application of Holmium(III) compounds is in the field of bioimaging. Holmium(III)-doped carbon nanodots have been synthesized for fluorescence and magnetic resonance (FL/MR) dual-modal imaging. These nanodots exhibit high water solubility, bright fluorescence, and significant contrast enhancement in T1-weighted images, suggesting their potential in biomedical applications (Fang et al., 2017).
Coordination Chemistry and Structural Analysis
Research has also focused on the coordination chemistry and structural properties of Holmium(III) compounds. Studies have examined the hydration properties and coordination environments of Holmium(III), revealing complex behaviors and supporting interpretations of experimental data. For instance, Holmium(III) complexes with macrocyclic ligands have been characterized, providing insights into their crystal and molecular structures (Tirler et al., 2015), (Hu et al., 2007).
Magnetic Resonance Imaging (MRI) Contrast Agents
Holmium(III) compounds have been explored as potential MRI contrast agents. For example, poly(3-hydroxy-butyrate-co-3-hydroxy-valerate) microspheres loaded with Holmium acetylacetonate showed potential as T2 and T2* weighted image contrast agents in MRI, highlighting the versatility of Holmium(III) compounds in diagnostic imaging applications (Azevedo et al., 2019).
Advanced Materials and Chemical Synthesis
Holmium(III) compounds have been utilized in the synthesis of advanced materials and complex chemical structures. For instance, the generation of dimethylsilylene and allylidene holmium complexes from trimethylsilylated allyl ligands has been reported, illustrating the intricate chemical reactions that Holmium(III) compounds can undergo (White et al., 2006).
Lanthanide-Based Metal-Organic Frameworks
Holmium(III)-based metal-organic frameworks (MOFs) have been synthesized, showcasing the potential of Holmium(III) compounds in constructing porous materials with tunable photophysical properties. These MOFs can serve as ligand-sensitized near-infrared (NIR) and visible light emitters, offering applications in sensing, catalysis, and light-emitting devices (Tobin et al., 2015).
Theragenerative Composite for Bone Cancer Treatment
Holmium-containing bioactive glasses have been investigated for their application in bone cancer treatment, demonstrating the theragenerative potential of Holmium(III) compounds. These glasses, when activated by neutrons, can serve as brachytherapy agents while also supporting bone regeneration, highlighting the multifunctional nature of Holmium(III) compounds in medical treatments (Zambanini et al., 2021).
Mécanisme D'action
Holmium(III) bromide hydrate exhibits luminescence properties, meaning it absorbs light and then re-emits it at a different wavelength.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
holmium(3+);tribromide;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.Ho.H2O/h3*1H;;1H2/q;;;+3;/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFPAAHZCBVDRA-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Br-].[Br-].[Br-].[Ho+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3H2HoO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Cyano-1-[3-(trifluoromethyl)benzyl]pyridinium chloride](/img/structure/B3040573.png)
![N1-(2,6-dimethylphenyl)-2,2-dichloro-2-[3,5-di(trifluoromethyl)anilino]acetamide](/img/structure/B3040575.png)

![N1-[2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide](/img/structure/B3040577.png)





![N1-(2,6-dichlorobenzoyl)-2-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]-2-methylhydrazine-1-carboxamide](/img/structure/B3040590.png)

![N1-[2-(2,4-dichlorophenoxy)phenyl]-2-bromopropanamide](/img/structure/B3040593.png)
![[2,4-Dichloro-6-[(E)-C-methyl-N-(2,4,6-trichloroanilino)carbonimidoyl]phenyl] 2-fluorobenzoate](/img/structure/B3040595.png)
